Thiepan-4-amine
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Overview
Description
Scientific Research Applications
Thiepan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many amines, including thiepan-4-amine, can interact with various proteins and enzymes in the body .
Mode of Action
It is known that amines can act as ligands, binding to various receptors and enzymes, thereby influencing their activity . This interaction can lead to a variety of physiological changes depending on the specific targets involved.
Biochemical Pathways
Amines are known to play roles in various biochemical pathways, including those involving neurotransmitters and hormones .
Pharmacokinetics
Amines are generally well-absorbed and can be distributed throughout the body, depending on their specific chemical properties .
Result of Action
The effects of amines can range from changes in cell signaling and function to alterations in physiological responses, depending on the specific targets and pathways involved .
Action Environment
The action of this compound, like other amines, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the amine. These factors can influence the stability of the amine, its ability to interact with its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiepan-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of a halogenated thiepan derivative with ammonia or an amine. For example, the reaction of 4-chlorothiepan with ammonia under controlled conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the halogenated precursor is reacted with ammonia or an amine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Thiepan-4-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of this compound derivatives with different substituents on the nitrogen atom.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted thiepan derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Thiepan-4-sulfoxide, thiepan-4-sulfone.
Reduction: N-substituted thiepan-4-amines.
Substitution: N-alkyl or N-acyl thiepan derivatives.
Comparison with Similar Compounds
Piperidine: A six-membered ring containing a nitrogen atom.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Thiophene: A five-membered ring containing a sulfur atom.
Comparison: Thiepan-4-amine is unique due to its seven-membered ring structure with a sulfur atom, which imparts distinct chemical properties compared to the six-membered rings of piperidine and morpholine or the five-membered ring of thiophene
Properties
IUPAC Name |
thiepan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c7-6-2-1-4-8-5-3-6/h6H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACIYAJUZGSOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCSC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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